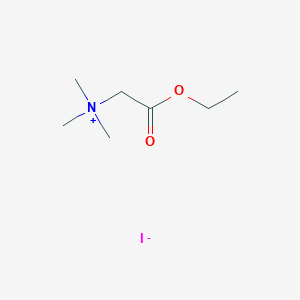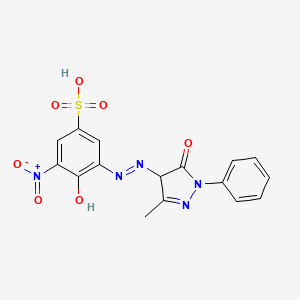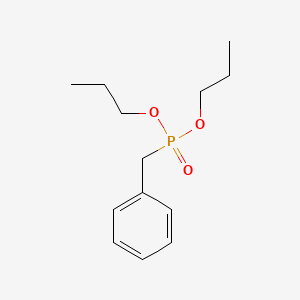
N-Butyl-N-nitrosoformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N-nitrosoformamide is a chemical compound belonging to the class of nitrosamides. It is characterized by the presence of a nitroso group bonded to the nitrogen of an amide. Nitrosamides are known for their chemical reactivity and potential carcinogenic properties .
Vorbereitungsmethoden
N-Butyl-N-nitrosoformamide can be synthesized through the nitrosation of secondary amines. One efficient method involves using tert-butyl nitrite under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields . Another approach involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions under mild and homogeneous conditions .
Analyse Chemischer Reaktionen
N-Butyl-N-nitrosoformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can convert this compound into other compounds.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include tert-butyl nitrite and nitrosonium ions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Butyl-N-nitrosoformamide has several scientific research applications:
Chemistry: It is used in the synthesis of various nitroso compounds and as a reagent in organic synthesis.
Biology: The compound’s reactivity makes it useful in studying biological processes involving nitrosation.
Industry: It is used in the production of other chemical compounds and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of N-Butyl-N-nitrosoformamide involves the formation of reactive electrophilic species. These species can alkylate nucleophilic sites in DNA, leading to mutations and potential carcinogenic effects . The compound’s reactivity is influenced by the presence of the nitroso group, which can undergo various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
N-Butyl-N-nitrosoformamide can be compared with other nitrosamides, such as N-nitrosoureas and N-nitrosoguanidines. These compounds share similar chemical structures and reactivity but differ in their specific applications and properties. For example, N-nitrosoureas are commonly used in cancer treatment due to their ability to cross-link DNA .
Similar compounds include:
- N-nitrosoureas
- N-nitrosoguanidines
- N-nitrosocarbamates
Each of these compounds has unique properties and applications, making them valuable in different scientific and industrial contexts.
Eigenschaften
CAS-Nummer |
14300-10-8 |
|---|---|
Molekularformel |
C5H10N2O2 |
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
N-butyl-N-nitrosoformamide |
InChI |
InChI=1S/C5H10N2O2/c1-2-3-4-7(5-8)6-9/h5H,2-4H2,1H3 |
InChI-Schlüssel |
LYTFOMMQXICLRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C=O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14702728.png)


![1-Ethyl-1h-naphtho[1,8-de][1,2,3]triazine](/img/structure/B14702759.png)



![4-Methyl-2-[(propan-2-yl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14702786.png)





![1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene](/img/structure/B14702807.png)
